molecular formula C22H17N3O4 B11162260 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11162260
M. Wt: 387.4 g/mol
InChI Key: ZEAPYWMTNFTNJQ-UHFFFAOYSA-N
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Description

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This particular compound has garnered interest in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Hydroxylation: Introduction of the hydroxyl group at the 2-position can be achieved through selective hydroxylation reactions.

    Acetamide Formation: The acetamide moiety is introduced by reacting the quinazolinone intermediate with an appropriate acylating agent.

    Phenoxyphenyl Substitution: The final step involves the substitution of the acetamide with a 4-phenoxyphenyl group, typically through nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenoxyphenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Potential use in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play a crucial role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the phenoxyphenyl group, which may affect its biological activity.

    N-(4-phenoxyphenyl)acetamide: Lacks the quinazolinone core, which is essential for its therapeutic properties.

Uniqueness

The presence of both the quinazolinone core and the phenoxyphenyl group in 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide makes it unique. This combination enhances its potential for diverse biological activities and therapeutic applications.

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C22H17N3O4/c26-20(14-25-21(27)18-8-4-5-9-19(18)24-22(25)28)23-15-10-12-17(13-11-15)29-16-6-2-1-3-7-16/h1-13H,14H2,(H,23,26)(H,24,28)

InChI Key

ZEAPYWMTNFTNJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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